molecular formula C9H13NO2 B8032552 5-Methyl-6-propoxypyridin-3-OL

5-Methyl-6-propoxypyridin-3-OL

Cat. No.: B8032552
M. Wt: 167.20 g/mol
InChI Key: PDFGDMPDZZBYEN-UHFFFAOYSA-N
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Description

5-Methyl-6-propoxypyridin-3-OL is a chemical compound of interest in scientific research and development. It belongs to the pyridine derivative family, a class of structures frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials. As a substituted pyridinol, it presents potential as a versatile building block for organic synthesis and may serve as a key intermediate in constructing more complex molecules. Researchers value this scaffold for its potential application in medicinal chemistry and drug discovery programs. Note: The specific mechanism of action, detailed research applications, and physicochemical data for this compound are areas of active investigation and should be verified by qualified researchers. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-6-propoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-4-12-9-7(2)5-8(11)6-10-9/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFGDMPDZZBYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Methyl 6 Propoxypyridin 3 Ol

Mechanistic Studies of Pyridinol Ring Formation and Transformations

The synthesis of the 3-hydroxypyridine (B118123) core, the central scaffold of the molecule, can be achieved through various methods, each involving distinct intermediates and reaction kinetics.

The formation of substituted 3-hydroxypyridines often proceeds through the rearrangement of furan (B31954) precursors. dur.ac.uk A common industrial method involves the reaction of 2-acylfurans with ammonia (B1221849) or an ammonia source under conditions of high temperature and pressure. dur.ac.ukgoogle.com For the synthesis of 5-Methyl-6-propoxypyridin-3-ol, a plausible precursor would be a 2-acyl-5-methylfuran derivative which undergoes ring expansion and incorporation of the nitrogen atom.

More contemporary methods leverage photochemical transformations. One such pathway involves the irradiation of pyridine (B92270) N-oxides, which can be prepared by oxidizing the pyridine nitrogen. acs.org This process is thought to proceed through several key intermediates:

Excited Singlet State: Initial UV irradiation excites the pyridine N-oxide to a singlet state (π–π* transition). acs.org

Oxaziridine (B8769555) Intermediate: The excited state can collapse into a highly strained, reactive oxaziridine intermediate. acs.org

"Oxygen Walk" Mechanism: It is proposed that this oxaziridine can undergo a rearrangement, potentially involving an "oxygen walk" mechanism, to form an epoxide intermediate which, upon acid-promoted ring-opening, yields the C3-hydroxylated pyridine product. acs.org

Another well-studied transformation of the pyridine ring involves nitration. The mechanism for the nitration of pyridine with dinitrogen pentoxide involves the formation of an N-nitro pyridinium (B92312) nitrate (B79036) intermediate. This is followed by a nucleophilic attack, and the subsequent migration of the nitro group to the carbon skeleton is believed to occur via a dur.ac.ukacs.org sigmatropic shift. ntnu.no

The efficiency and outcome of pyridinol-forming reactions are governed by kinetic and thermodynamic parameters. For instance, the Diels-Alder reaction, a cycloaddition often used in heterocyclic synthesis, demonstrates the principles of kinetic versus thermodynamic control. At lower temperatures, the reaction is kinetically controlled, favoring the rapid formation of the endo product. As the temperature increases, the reaction becomes thermodynamically controlled, allowing the system to reach equilibrium and favoring the more stable exo product. nih.gov

Theoretical and computational studies on related heterocyclic systems, such as the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone, provide insight into the energetic landscapes of these transformations. These studies calculate key thermodynamic and kinetic properties, as summarized in the table below. nih.govresearchgate.net Although specific data for this compound is not available, these values for a related isomer illustrate the type of data essential for understanding reaction feasibility and mechanism.

ParameterDescriptionExample Value (2-HPY/2-PY Tautomerization)Significance
Activation Energy (Ea)The minimum energy required to initiate the reaction.~137 kJ/mol (Intramolecular)Determines the reaction rate. Higher Ea means a slower reaction.
Enthalpy Change (ΔH)The net change in heat content during the reaction.~3 kJ/molIndicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy Change (ΔG)The energy available to do useful work; determines spontaneity.Decreases with increasing temperatureA negative ΔG indicates a spontaneous reaction under the given conditions. researchgate.net
Equilibrium Constant (K)The ratio of products to reactants at equilibrium.~900 in water (favors 2-pyridone)Indicates the extent to which a reaction will proceed to completion. nih.gov

Reactivity Profiles of the Pyridine Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom is a primary center for reactivity. It imparts basic and nucleophilic properties to the molecule.

Basicity: The nitrogen atom readily accepts a proton from strong acids to form a pyridinium salt. dergipark.org.tr This basicity is fundamental to its role in many biological and chemical processes. Studies on 3-hydroxypyridine show that in the presence of strong organic acids, protonation occurs exclusively at the pyridine nitrogen, leaving the hydroxyl group unaffected. dergipark.org.tr

Nucleophilicity: The nitrogen can act as a nucleophile, reacting with electrophiles. A key reaction is the formation of pyridine N-oxides upon treatment with peracids. firsthope.co.in This transformation is significant as it alters the electronic properties of the pyridine ring, increasing the electron density and activating the C2 and C4 positions for electrophilic aromatic substitution. firsthope.co.in

Influence on Substitution: The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene. firsthope.co.in Electrophilic attack, if forced under harsh conditions, typically occurs at the C3 and C5 positions. Conversely, the ring is activated towards nucleophilic aromatic substitution, especially at the C2, C4, and C6 positions. firsthope.co.in

Reaction Pathways Involving the Phenolic Hydroxyl Group

The hydroxyl group at the C3 position behaves as a phenol, which has a distinct reactivity profile compared to aliphatic alcohols. libretexts.org

Acidity: The hydroxyl group is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion.

Resistance to Substitution: Direct nucleophilic substitution or elimination of the phenolic hydroxyl group is generally not feasible. libretexts.org The C-O bond is strong due to the sp² hybridization of the ring carbon and partial double-bond character from resonance. Consequently, reactions with reagents like thionyl chloride, which readily convert alcohols to alkyl chlorides, are ineffective with phenols. quora.com

Etherification and Esterification: The hydroxyl group can undergo etherification or esterification reactions. researchgate.net

Activation for Substitution: To make the hydroxyl group a viable leaving group for substitution reactions, it must first be converted into a more reactive functional group. A common strategy is to transform it into a triflate (OTf). The triflate group is an excellent leaving group, and the resulting aryl triflate behaves similarly to an aryl halide, enabling a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Heck, Buchwald-Hartwig, Sonogashira). reddit.com

Stability and Transformation Mechanisms of the Propoxy Ether Linkage

The propoxy group is an alkyl aryl ether. Ether linkages are known for their general chemical stability and resistance to cleavage. wikipedia.org However, under specific and often harsh conditions, the C-O bond can be broken.

Acid-Catalyzed Cleavage: In the presence of strong acids, particularly hydrohalic acids like HBr or HI, the ether oxygen can be protonated. This makes it a better leaving group, and the C-O bond can then be cleaved by a nucleophilic halide ion. wikipedia.org The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl group. For a primary alkyl group like propyl, the reaction would proceed via an Sₙ2 mechanism. wikipedia.org

Base-Catalyzed Cleavage: While less common for simple ethers, cleavage can be induced by strongly basic agents. wikipedia.org Studies on complex molecules like lignin (B12514952), which contain numerous alkyl-aryl ether bonds, have elucidated base-catalyzed cleavage mechanisms. These can involve the formation of a six-membered transition state where a hydroxide (B78521) ion deprotonates an adjacent carbon, leading to C-O bond scission. frontiersin.org

Thermal Stability: The stability of similar ether linkages in lignin model compounds has been studied under thermal and subcritical water conditions. At temperatures of 200-250 °C, significant cleavage of the ether bond is observed. mdpi.com The presence of a polar solvent like water can suppress homolytic cleavage pathways in favor of heterolytic ones. mdpi.com

ConditionReagentsMechanismProducts
Strongly AcidicHBr, HIProtonation of ether oxygen, followed by Sₙ2 attack by halide.5-Methyl-3-hydroxypyridin-6-ol and Propyl Halide
Strongly Basic / High Temp.NaOH, KOHDeprotonation of α-carbon or other complex pathways. frontiersin.org5-Methyl-3-hydroxypyridin-6-ol and Propene/Propanol
High Temperature (Pyrolysis)Heat (e.g., >200 °C)Homolytic or heterolytic bond cleavage. mdpi.comComplex mixture of degradation products.

Electron Density Distribution and its Influence on Reactive Sites within the Molecule

The reactivity of this compound is a direct consequence of its electronic structure. The distribution of electron density across the molecule determines the nucleophilicity, electrophilicity, and acidity of the various sites.

Substituent Effects:

Hydroxyl Group (-OH): Electron-withdrawing via induction but electron-donating via resonance due to its lone pairs.

Propoxy Group (-OPr): Similar to the hydroxyl group, it is electron-withdrawing (inductive) but a stronger electron-donating group via resonance.

Methyl Group (-CH₃): Weakly electron-donating via induction and hyperconjugation.

Influence on Reactive Sites:

The high electron density on the pyridine nitrogen due to its lone pair makes it the most basic and nucleophilic site for reactions like protonation and N-oxidation.

The electron-donating resonance effects of the hydroxyl and propoxy groups increase the electron density within the aromatic ring, partially counteracting the withdrawing effect of the nitrogen atom. This influences the sites for any potential electrophilic substitution.

The acidity of the phenolic proton is enhanced by the electron-withdrawing nature of the pyridine ring, which helps to stabilize the resulting phenoxide anion.

The propoxy ether linkage is relatively non-polar and unreactive, requiring activation by protonation to facilitate cleavage.

The difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO energy gap. This gap is a critical parameter for predicting chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Computational studies on related pyridine derivatives are used to calculate this gap and predict the molecule's stability and reactivity. researchgate.net

Derivatization Strategies and Analogue Design Around the 5 Methyl 6 Propoxypyridin 3 Ol Scaffold

Systematic Modification of the Propoxy Side Chain

The propoxy group at the C6 position is a key determinant of the molecule's lipophilicity and steric profile. Modifications at this site are crucial for probing its interaction with biological targets.

A common strategy to fine-tune the physicochemical properties of the scaffold is to vary the length of the alkoxy chain. This allows for a systematic investigation of how chain length impacts biological activity. Researchers synthesize a homologous series of compounds by replacing the propoxy group with other alkoxy groups, such as methoxy (B1213986), ethoxy, and butoxy. This is typically achieved via a Williamson ether synthesis, where a 6-halopyridin-3-ol precursor is treated with the corresponding sodium alkoxide. The objective is to identify an optimal chain length that enhances target binding and improves pharmacokinetic properties.

Table 1: Alkoxy Chain Length Variation

R Group (at C6)Chain Length
Methoxy1
Ethoxy2
Propoxy 3
Butoxy4
Pentoxy5

To further explore the chemical space, more complex ether and thioether functionalities are introduced. This includes incorporating branched chains (e.g., isopropoxy, isobutoxy), cyclic ethers (e.g., cyclohexyloxy), or aromatic ethers (e.g., benzyloxy). These modifications can introduce conformational rigidity and additional interaction points. Thioether analogues, where the ether oxygen is replaced by sulfur, are also synthesized to evaluate the effect of this bioisosteric replacement. The synthesis of thioethers generally involves the reaction of a 6-halopyridine intermediate with a suitable thiol.

Table 2: Ether and Thioether Derivatives

Side Chain TypeExample Substituent
Branched EtherIsopropoxy
Cyclic EtherCyclohexyloxy
Aromatic EtherBenzyloxy
ThioetherPropylthio

Functionalization of the Pyridine (B92270) Ring System

The pyridine core offers additional sites for modification, allowing for the modulation of the electronic properties and metabolic stability of the molecule.

The unoccupied C2 and C4 positions on the pyridine ring are prime targets for the introduction of various substituents. Electrophilic aromatic substitution reactions can be employed to install groups such as halogens (Cl, Br, F), nitro groups (NO2), or alkyl groups. The nature of these substituents significantly influences the electron density of the ring and the pKa of the phenolic hydroxyl group. For instance, electron-withdrawing groups can increase the acidity of the hydroxyl group, which may affect its binding interactions.

Table 3: Pyridine Ring Substituents

PositionSubstituentElectronic Effect
C2-ClElectron-withdrawing
C4-NO2Strongly electron-withdrawing
C2-CH3Electron-donating

To create more rigid and structurally complex analogues, annulation strategies are used to build additional rings onto the pyridine scaffold. This results in fused heterocyclic systems, such as furo[3,2-b]pyridines, thieno[3,2-b]pyridines, or pyrrolo[3,2-b]pyridines. These conformationally restricted analogues can provide a more defined orientation for interaction with biological targets. The synthesis often involves multi-step sequences starting from a suitably functionalized pyridin-3-ol, followed by an intramolecular cyclization reaction to form the fused ring.

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification, and Amidation)

The C3-hydroxyl group is a versatile functional handle that can be readily derivatized to create prodrugs or to introduce new functionalities.

Esterification: The hydroxyl group can be converted to an ester by reacting it with carboxylic acids, acid chlorides, or anhydrides. This strategy is often used to mask the polar hydroxyl group, potentially improving membrane permeability. The resulting ester can be designed to be hydrolyzed by esterases in the body to release the active parent compound.

Etherification: Reaction with alkyl halides in the presence of a base yields ether derivatives. This modification permanently masks the hydroxyl group, which can increase lipophilicity and protect this position from metabolic glucuronidation.

Amidation (as Carbamates): The hydroxyl group can react with isocyanates to form carbamate derivatives. Carbamates can offer improved stability compared to esters and can also introduce additional hydrogen bonding capabilities through the N-H group.

Table 4: Hydroxyl Group Derivatization

DerivatizationReagent ClassResulting Functional Group
EsterificationAcyl HalideEster (-O-C(=O)R)
EtherificationAlkyl HalideEther (-O-R)
AmidationIsocyanateCarbamate (-O-C(=O)NHR)

Design Principles for Modulating Molecular Recognition and Interaction Profiles through Structural Alteration

The 5-methyl-6-propoxypyridin-3-ol scaffold presents a versatile platform for the design of novel therapeutic agents. The strategic structural modification of this core can profoundly influence its molecular recognition by biological targets, thereby modulating its pharmacological profile. The key design principles revolve around the systematic alteration of its electronic, steric, and hydrophobic properties to optimize interactions with a target protein's binding site. These interactions primarily include hydrogen bonding, van der Waals forces, and hydrophobic interactions.

The core structure of this compound features several key functional groups that are amenable to modification: the pyridin-3-ol hydroxyl group, the 6-propoxy group, and the 5-methyl group. Each of these can be systematically altered to probe the chemical space around a biological target and enhance binding affinity and selectivity.

Hydrogen Bonding: The pyridin-3-ol moiety is a crucial hydrogen bond donor and acceptor. The phenolic hydroxyl group can engage in hydrogen bonding with acceptor residues (e.g., aspartate, glutamate, or the backbone carbonyl of an amino acid) in a protein's active site. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Modifications at this position can significantly impact binding. For instance, replacement of the hydroxyl group with a bioisostere, such as an amide or a sulfonamide, can introduce additional hydrogen bonding opportunities and alter the molecule's pKa, thereby influencing its ionization state at physiological pH.

Hydrophobic and van der Waals Interactions: The 6-propoxy group and the 5-methyl group are key contributors to the molecule's hydrophobic character. The propoxy chain can be varied in length and branching to probe hydrophobic pockets within the binding site. Longer or more branched alkyl chains can enhance van der Waals interactions and increase binding affinity, provided they fit within the geometric constraints of the pocket. The 5-methyl group also contributes to hydrophobic interactions and its size can be altered to optimize steric complementarity with the target.

The following data tables illustrate how systematic structural alterations of a hypothetical series of analogues based on the this compound scaffold could modulate their binding affinity for a target protein.

Table 1: Impact of Modifications at the 6-Alkoxy Position on Binding Affinity

Compound ID R Group (at position 6) Binding Affinity (Ki, nM)
1a-O-propyl50
1b-O-ethyl75
1c-O-butyl30
1d-O-isopropyl60
1e-O-isobutyl40
1f-O-benzyl25

This interactive table demonstrates that extending the alkyl chain from ethyl to butyl (1b vs. 1c) enhances binding, suggesting the presence of a hydrophobic pocket. The introduction of a benzyl group (1f) further improves affinity, possibly due to additional π-π stacking interactions.

Table 2: Influence of Substitution at the 5-Methyl Position on Binding Affinity

Compound ID R' Group (at position 5) Binding Affinity (Ki, nM)
2a-CH₃50
2b-H120
2c-CH₂CH₃80
2d-Cl45
2e-CF₃65

This interactive table illustrates that the methyl group at the 5-position (2a) is beneficial for binding compared to an unsubstituted analogue (2b). Replacing it with a larger ethyl group (2c) reduces affinity, indicating a potential steric clash. The introduction of an electron-withdrawing chloro group (2d) slightly improves affinity, suggesting that electronic modulation at this position can be favorable.

Table 3: Effect of Bioisosteric Replacement of the 3-Hydroxyl Group

Compound ID X Group (at position 3) Binding Affinity (Ki, nM)
3a-OH50
3b-NH₂90
3c-NHCOCH₃40
3d-SO₂NH₂35

This interactive table shows that replacing the hydroxyl group with an amino group (3b) decreases binding affinity, likely due to a change in hydrogen bonding geometry. However, acylation to an acetamide (3c) or replacement with a sulfonamide (3d) enhances binding, possibly by introducing additional hydrogen bond acceptor capabilities and optimizing interactions with the target.

By integrating these design principles, medicinal chemists can rationally design and synthesize novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. The iterative process of design, synthesis, and biological evaluation is crucial for the development of optimized lead compounds.

Computational Chemistry and Theoretical Characterization of 5 Methyl 6 Propoxypyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic properties of 5-Methyl-6-propoxypyridin-3-OL. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular orbitals, electron density distribution, and electrostatic potential surfaces, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential in determining the molecule's chemical reactivity. For this compound, the HOMO is likely to be localized on the electron-rich pyridinol ring, particularly the hydroxyl group, which can act as an electron donor. Conversely, the LUMO is expected to be distributed across the aromatic ring, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability.

The electron density distribution, calculated through methods such as Density Functional Theory (DFT), reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the oxygen and nitrogen atoms are expected to have a higher electron density due to their electronegativity, while the hydrogen atoms of the methyl and propoxy groups will exhibit lower electron density.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map of this compound would illustrate negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors. Positive potential (blue regions) would be concentrated around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor. This information is vital for understanding how the molecule might interact with biological targets.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt.

Conformational analysis of this compound would involve systematically rotating the rotatable bonds, particularly those in the propoxy group, to identify the most stable, low-energy conformations. This is crucial as the molecule's conformation upon binding to a biological target may differ from its lowest energy state in solution.

Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of the atoms, MD can reveal the flexibility of different parts of the molecule and the stability of its various conformations in a simulated biological environment, such as in water. The results of MD simulations can confirm the reliability of active conformations. nih.gov

Prediction of Molecular Properties using Advanced Computational Methods

A wide range of molecular properties can be predicted using computational methods, providing valuable information without the need for experimental synthesis and testing. These properties can include physicochemical characteristics such as solubility, lipophilicity (logP), and polar surface area, which are important for predicting a compound's pharmacokinetic profile.

Predicted Molecular PropertyValueMethod
Molecular Weight181.23 g/mol ---
logP1.85ALOGPS
Water Solubility5.6 g/LALOGPS
Polar Surface Area42.5 Ų---

Note: The values in this table are illustrative and would be determined using specific computational software.

Molecular Modeling for Ligand-Target Interactions to Understand Binding Modes

To understand the potential biological activity of this compound, molecular docking simulations can be performed. This technique predicts the preferred orientation of a ligand when bound to a target protein. The insights gained from docking can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For instance, the hydroxyl and pyridyl nitrogen of this compound could form crucial hydrogen bonds with amino acid residues in a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Pyridinol Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are statistical methods used to correlate a compound's chemical structure with its biological activity or physicochemical properties. nih.gov For a series of pyridinol derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. nih.gov

These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical techniques to find a mathematical relationship between these descriptors and the observed activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized pyridinol derivatives, thereby guiding the design of more potent compounds. nih.gov The development of robust QSAR models requires a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and appropriate measures of goodness-of-fit, robustness, and predictivity. nih.gov

Structure Activity Relationship Sar Analysis in Pyridinol Chemistry Relevant to 5 Methyl 6 Propoxypyridin 3 Ol

Correlating Specific Structural Features with Molecular Recognition Events

The 3-hydroxyl group and the pyridine (B92270) nitrogen are particularly significant recognition elements. Pyridinones, which are tautomers of hydroxypyridines, are known to serve as both hydrogen bond donors and acceptors. nih.gov This dual capability is crucial for forming specific hydrogen bonding patterns with amino acid residues in target proteins, such as enzymes or receptors, thereby anchoring the molecule in the active site. nih.gov Furthermore, the interplay between the electron-donating methyl group and the propoxy group influences the electron density of the pyridine ring, which can modulate π-π stacking or other non-covalent interactions with aromatic residues in a binding pocket. mdpi.com The combination of these features—a hydrogen-bonding hydroxyl group, a polar nitrogen atom, and lipophilic alkyl/alkoxy substituents—provides a molecular framework primed for specific recognition events.

Influence of Substituents on Binding Affinity and Modulatory Capacity for Molecular Targets (e.g., Topoisomerase IIα, VEGFR-2)

The nature and position of substituents on a pyridinol ring are paramount in determining the binding affinity and inhibitory capacity of the molecule. For targets such as Topoisomerase IIα (Topo IIα) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), specific substitutions can dramatically alter potency.

Topoisomerase IIα: While direct data on 5-Methyl-6-propoxypyridin-3-OL is unavailable, SAR studies on related heterocyclic inhibitors of Topo IIα provide valuable insights. For instance, in other inhibitor classes, the introduction of small substituents can be well-tolerated or even enhance activity, whereas bulky groups may lead to a loss of potency due to steric hindrance within the ATP-binding site. nih.gov The development of tetrahydropyrido[4,3-d]pyrimidine derivatives as Topo II inhibitors has highlighted that elucidating the specific chemical features essential for activity is a key part of the optimization process. nih.gov The substituents on the this compound molecule would similarly influence its fit and interactions within the enzyme's binding pocket.

The following table summarizes the general influence of different substituent types on the activity of pyridinol-like compounds against these targets, based on published research.

Substituent GroupGeneral Influence on Binding/ActivityPotential Role in this compound
Hydroxyl (-OH)Acts as a key hydrogen bond donor and/or acceptor, crucial for anchoring to the active site. Can also chelate metal ions (e.g., Zn²⁺ in HDACs). acs.orgnih.govLikely forms critical H-bonds with receptor residues, orienting the molecule for optimal binding.
Alkyl (e.g., -CH₃)Contributes to hydrophobic interactions. Can provide steric bulk that may either enhance or hinder binding depending on the pocket topography. mdpi.comThe 5-methyl group likely engages in hydrophobic interactions and influences the electronic properties of the pyridine ring.
Alkoxy (e.g., -OCH₂CH₂CH₃)Increases lipophilicity and can engage in hydrophobic interactions. The length and bulk of the alkoxy chain can significantly affect potency. mdpi.comThe 6-propoxy group increases the molecule's overall lipophilicity, potentially improving membrane permeability and engaging with hydrophobic pockets in the target protein.
Halogens (e.g., -F, -Cl)Can modulate electronic properties and form halogen bonds. Often used to enhance potency. nih.gov(Not present in the specified compound)

Stereochemical Considerations and their Impact on Molecular Interactions

While this compound does not possess a chiral center in its core structure, the principle of stereochemistry is fundamental in drug design and molecular recognition. Biological macromolecules, such as enzymes and receptors, are chiral environments. Consequently, if a pyridinol derivative were to contain stereocenters, the different enantiomers or diastereomers would likely exhibit distinct binding affinities and biological activities. The three-dimensional arrangement of atoms dictates how effectively a molecule can fit into a binding site and align its functional groups to form productive interactions. For example, the precise orientation of a hydroxyl or propoxy group in space could determine whether a crucial hydrogen bond or hydrophobic interaction can occur.

Role of the Hydroxyl Group in Hydrogen Bonding Networks and Chelation

The hydroxyl group at the 3-position of the pyridine ring is a critical determinant of the molecule's interaction profile. As a functional group, it can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). nih.gov This versatility allows it to participate in complex hydrogen bonding networks within a protein's active site, contributing significantly to binding affinity and specificity. nih.govacs.org The formation of one or more hydrogen bonds can stabilize the ligand-receptor complex, effectively locking the molecule into a favorable orientation. researchgate.net

In aqueous environments, the hydroxyl group's ability to form hydrogen bonds also influences the molecule's solubility and tautomeric equilibrium. nih.govacs.org The interplay between the 3-hydroxyl group and the pyridine nitrogen can lead to tautomerism, where a proton is transferred between the oxygen and nitrogen, forming the corresponding pyridone. nih.gov The predominant tautomeric form can be influenced by the local environment (e.g., solvent polarity, pH) and can have a profound impact on the molecule's binding mode, as the pyridone form presents a different hydrogen bonding pattern (N-H donor and carbonyl acceptor) compared to the hydroxypyridine form (O-H donor). youtube.com

Impact of the Propoxy Group on Molecular Topology and Specific Interactions

The 6-propoxy group (–OCH₂CH₂CH₃) significantly influences the physicochemical properties and molecular topology of this compound. Its primary contributions are to the molecule's lipophilicity and steric profile.

Lipophilicity: Compared to a smaller methoxy (B1213986) or ethoxy group, the three-carbon chain of the propoxy group substantially increases the molecule's hydrophobicity. mdpi.com This property can be crucial for its pharmacokinetic profile, including its ability to cross cell membranes and access intracellular targets. In the context of receptor binding, the propoxy group is well-suited to interact with hydrophobic pockets in the active site, contributing to binding affinity through the hydrophobic effect.

Molecular Topology and Steric Effects: The propoxy group adds bulk and conformational flexibility to the molecule. The rotatable bonds of the propyl chain allow it to adopt various conformations to optimize its fit within a binding cleft. This steric influence can be a key factor in determining selectivity for one target over another. In some series of bioactive compounds, increasing the length of an alkoxy chain has been shown to enhance biological activity, suggesting that the additional hydrophobic interactions and improved fit outweigh any potential negative steric clashes. mdpi.com The presence of the propoxy group at the 6-position, adjacent to the ring nitrogen, will also influence the local electronic environment and may sterically guide the interactions of the nearby nitrogen atom.

Academic Research Applications of 5 Methyl 6 Propoxypyridin 3 Ol As a Chemical Tool

Utility in the Development of Novel Organic Synthetic Methodologies

There is currently no available research detailing the use of 5-Methyl-6-propoxypyridin-3-ol as a catalyst, reagent, or substrate in the development of new organic synthetic methods. The broader family of pyridines is known for its versatility in organic synthesis, often serving as ligands, catalysts, or key intermediates. However, the specific contributions of the methyl and propoxy substitutions on this particular pyridinol core to synthetic methodology have not been reported.

Application as a Biochemical Probe in the Study of Enzyme Mechanisms

An investigation into the scientific literature reveals no instances of this compound being employed as a biochemical probe. Pyridinol derivatives can sometimes act as inhibitors or fluorescent tags for studying enzyme kinetics and mechanisms, but no such studies have been published specifically featuring this compound.

Use as a Versatile Building Block in the Synthesis of Complex Chemical Structures

The potential of this compound as a foundational element for constructing more complex molecules is yet to be described in academic papers. As a substituted pyridinol, it possesses multiple reactive sites that could theoretically be exploited for elaboration into more intricate chemical architectures. Nevertheless, no published synthetic routes utilizing this compound as a starting material or key intermediate are available.

Exploration of Pyridinol Scaffolds for Fundamental Chemical Biology Research

The pyridinol scaffold itself is a well-established "privileged structure" in chemical biology, frequently appearing in bioactive molecules and pharmaceuticals. scribd.com These scaffolds are recognized for their ability to interact with a wide range of biological targets. Research into pyridinol derivatives continues to be an active area, with a focus on developing new therapeutic agents and tools for understanding biological processes. scribd.com However, the specific compound this compound has not been a subject of these explorations according to the available literature.

Future Directions and Emerging Research Avenues for 5 Methyl 6 Propoxypyridin 3 Ol

Development of Asymmetric Synthetic Pathways for Chiral Pyridinol Derivatives

The introduction of chirality into pyridinol structures can dramatically influence their biological activity and material properties. While significant strides have been made in the asymmetric synthesis of chiral pyridine (B92270) derivatives, the development of methodologies specifically tailored to 3-hydroxypyridines like 5-Methyl-6-propoxypyridin-3-ol remains a compelling challenge. chim.it Future research in this area could focus on several promising strategies:

Catalytic Asymmetric Hydrogenation: The development of novel chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, could enable the enantioselective reduction of prochiral precursors to this compound. This would provide a direct and atom-economical route to enantiomerically enriched pyridinols.

Enantioselective C-H Functionalization: The direct, enantioselective functionalization of the pyridine ring at positions ortho or meta to the hydroxyl group would be a powerful tool for creating complex chiral architectures. This could involve the use of chiral transition metal catalysts that can differentiate between enantiotopic C-H bonds.

Organocatalysis: The use of small organic molecules as chiral catalysts offers a sustainable and often complementary approach to metal-based catalysis. Future work could explore the use of chiral Brønsted acids or bases to catalyze the asymmetric construction of the pyridinol ring system.

A comparative overview of potential asymmetric synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic Asymmetric HydrogenationHigh atom economy, directness.Substrate scope, catalyst stability.
Enantioselective C-H FunctionalizationAccess to novel chiral scaffolds.Regioselectivity, catalyst development.
OrganocatalysisMetal-free, environmentally benign.Catalyst loading, reaction rates.

Application of Advanced Spectroscopic Techniques for Deeper Mechanistic Insights

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic routes and novel applications. Advanced spectroscopic techniques can provide unprecedented insights into the transient intermediates and transition states that are often invisible to conventional analytical methods. researchgate.net

Future investigations could leverage a suite of powerful spectroscopic tools:

In-situ NMR and IR Spectroscopy: Real-time monitoring of reactions involving this compound can help identify key intermediates and elucidate reaction kinetics. researchgate.net

Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), can be used to detect and characterize fleeting reaction intermediates. azooptics.com

Computational Spectroscopy: The integration of quantum chemical calculations with experimental spectroscopic data can provide a more complete picture of the reaction mechanism at the molecular level.

These techniques will be instrumental in answering fundamental questions about the reactivity of the pyridinol core and the influence of the methyl and propoxy substituents.

Integration of Artificial Intelligence and Machine Learning in Pyridinol Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is revolutionizing the process of molecular design and discovery. ewadirect.comresearchgate.net For a relatively unexplored compound like this compound, these computational tools can significantly accelerate the identification of promising derivatives with desired properties.

Future research directions in this domain include:

Predictive Modeling: ML models can be trained on existing data for related pyridinol compounds to predict the physicochemical properties, biological activity, and synthetic accessibility of novel this compound analogues.

Generative Models: AI algorithms can be employed to generate novel molecular structures based on the this compound scaffold, expanding the accessible chemical space and proposing innovative drug candidates or functional materials. mdpi.com

Reaction Optimization: ML algorithms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields, reduced reaction times, and improved sustainability. cadence.com

The application of AI and ML will undoubtedly play a pivotal role in navigating the vast chemical space surrounding this promising pyridinol.

Exploration of Unconventional Reaction Pathways and Novel Catalytic Systems

Moving beyond established synthetic methodologies, the exploration of unconventional reaction pathways and the development of novel catalytic systems will be key to unlocking the full synthetic potential of this compound.

Promising areas for future research include:

Photoredox Catalysis: The use of visible light to drive chemical transformations offers a green and powerful approach to synthesis. Photoredox catalysis could enable novel C-H functionalization and cross-coupling reactions of this compound that are not accessible through traditional thermal methods.

Electrosynthesis: Electrochemical methods provide a unique means of generating reactive intermediates and promoting challenging transformations. The application of electrosynthesis to pyridinol chemistry could lead to the development of highly efficient and selective synthetic routes.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and sustainability. Future research could focus on the discovery or engineering of enzymes that can catalyze the synthesis or modification of this compound with high enantioselectivity.

A summary of these emerging synthetic approaches is provided in Table 2.

Reaction PathwayKey FeaturesPotential Applications to this compound
Photoredox CatalysisMild reaction conditions, unique reactivity.C-H functionalization, cross-coupling.
ElectrosynthesisAvoids stoichiometric reagents, precise control.Redox transformations, novel bond formations.
BiocatalysisHigh selectivity, environmentally friendly.Asymmetric synthesis, late-stage functionalization.

Expanding the Chemical Space of this compound Analogues for Diverse Chemical Investigations

The systematic exploration of the chemical space around the this compound core will be crucial for uncovering new structure-activity relationships and identifying analogues with enhanced properties. nih.gov This will involve the strategic modification of the pyridinol scaffold at various positions.

Future synthetic efforts could focus on:

Modification of the Propoxy Group: The synthesis of analogues with different alkoxy groups at the 6-position will allow for the fine-tuning of steric and electronic properties.

Functionalization of the Methyl Group: The methyl group at the 5-position provides a handle for further synthetic transformations, enabling the introduction of a wide range of functional groups.

Substitution at the C-2 and C-4 Positions: The development of methods for the selective functionalization of the remaining positions on the pyridine ring will significantly expand the structural diversity of accessible analogues.

By systematically exploring these avenues, researchers can generate a library of this compound derivatives for screening in a variety of chemical and biological assays, thereby unlocking the full potential of this intriguing molecular scaffold. The continued investigation into this compound and its analogues promises to yield exciting discoveries in the years to come.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-6-propoxypyridin-3-OL, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : Start with halogenated pyridine precursors (e.g., 6-Iodo-5-methoxypyridin-3-ol ) and substitute the iodine atom with a propoxy group using a propyl alcohol derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF).
  • Optimization : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., CuI for Ullmann-type coupling). Monitor progress via TLC or HPLC .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .

Q. How should this compound be characterized using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substitution patterns. Compare chemical shifts with structurally similar compounds (e.g., 5-Methoxypyridin-3-ol ).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • HPLC : Assess purity with a C18 column and UV detection at 254 nm, using acetonitrile/water mobile phases .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodology :

  • Solubility Testing : Perform shake-flask experiments in solvents (e.g., water, ethanol, DMSO) at 25°C. Measure saturation concentrations via UV-Vis spectroscopy .
  • Stability Studies : Store the compound under different conditions (light, humidity, temperature) and monitor degradation via HPLC. For example, assess hydrolytic stability at pH 2–9 .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodology :

  • Dose-Response Analysis : Replicate assays (e.g., kinase inhibition ) across multiple cell lines or enzymatic systems to identify context-dependent effects.
  • Control Experiments : Test for off-target interactions using competitive binding assays or gene knockout models.
  • Data Harmonization : Apply meta-analysis tools to reconcile discrepancies in IC₅₀ values, considering variables like assay conditions or impurity levels .

Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity .
  • Molecular Dynamics (MD) Simulations : Use force fields parameterized for pyridine derivatives to simulate interactions with kinases or receptors .
  • Docking Studies : Employ AutoDock or Schrödinger to map binding poses, referencing structural analogs like 2-Hydroxymethyl-5-hydroxypyridine .

Q. How can researchers design a comparative study between this compound and its structural analogs?

  • Methodology :

  • Structural Variants : Synthesize analogs with modified substituents (e.g., replacing propoxy with methoxy or hydroxy groups ).
  • Activity Mapping : Test analogs in parallel assays (e.g., anti-inflammatory or cytotoxicity screens) to establish structure-activity relationships (SAR) .
  • Thermodynamic Profiling : Compare solubility, logP, and permeability using PAMPA or Caco-2 models to correlate physicochemical properties with bioactivity .

Q. What experimental approaches can optimize the regioselectivity of propoxylation in the synthesis of this compound?

  • Methodology :

  • Directing Group Strategy : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl ethers) to steer propoxylation to the 6-position .
  • Metal Catalysis : Screen transition metals (e.g., Pd or Cu) to enhance reaction specificity, as seen in related pyridine syntheses .
  • Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction parameters dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.